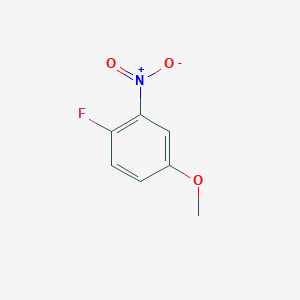

4-Fluoro-3-nitroanisole

Beschreibung

Eigenschaften

IUPAC Name |

1-fluoro-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIKJXDEJYMBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340559 | |

| Record name | 4-Fluoro-3-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61324-93-4 | |

| Record name | 4-Fluoro-3-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-methoxy-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Classical Nitration with HNO₃/H₂SO₄

The most widely reported method involves nitrating 4-fluoroanisole using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Key parameters include:

Anhydrous Nitration for Enhanced Purity

US3586719A highlights the importance of anhydrous conditions to suppress oxidation byproducts:

-

Key Adjustments :

-

Use 100% H₂SO₄ (no water).

-

Maintain HNO₃ : 4-fluoroanisole ratio ≤1.03 : 1.

-

-

Purification :

Yield Improvement : 73% vs. 62% under hydrated conditions.

Multi-Step Synthesis from 2,5-Difluoronitrobenzene

Synthetic Pathway

-

Methoxylation :

-

Reduction :

-

Acetylation :

-

Protect amine with acetic anhydride.

-

-

Nitration :

-

Nitrate with HNO₃/H₂SO₄ at 0–5°C.

-

-

Deacetylation :

-

Remove acetyl group under basic conditions.

-

-

Diazotization/Deamination :

-

Convert amine to diazonium salt (NaNO₂/HCl), then reduce with NaH₂PO₂.

-

Overall Yield : ~65% (calculated from stepwise yields).

Alternative Routes

Halogen Exchange

A patent (CN106883216A) describes substituting 5-fluoro-2-nitroanisole with N,N,N'-trimethylethylenediamine in DMF (85°C, 4 h). Though targeting osimertinib intermediates, this highlights functionalization potential.

Comparative Analysis of Methods

Optimization Strategies

Temperature Control

Solvent Selection

Analyse Chemischer Reaktionen

4-Fluoro-3-nitroanisole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like or in the presence of .

Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include concentrated sulfuric acid for nitration and hydrogen gas with a catalyst for reduction. Major products formed from these reactions include 4-Fluoro-3-aminophenol and other substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

4-Fluoro-3-nitroanisole is utilized as an intermediate in the synthesis of various bioactive compounds. One notable application is in the base-mediated nitrophenyl reductive cyclization process, which leads to the formation of hexahydro-2,6-methano-1-benzazocines. These compounds exhibit significant cytotoxicity against multiple cancer cell lines, including MCF7 and HeLa cells, suggesting potential therapeutic applications in oncology .

Case Study: Cytotoxicity Assessment

In a study exploring the cytotoxic properties of derivatives synthesized from this compound, it was found that certain benzazocine derivatives demonstrated higher cytotoxicity compared to the natural product aspernomine. The highest activity was observed in compounds containing an enone moiety, indicating the importance of structural modifications for enhancing biological activity .

Electrophilic Fluorination Reactions

The compound serves as a substrate in electrophilic fluorination reactions. Research has demonstrated that this compound can be effectively fluorinated using acetyl hypofluorite, facilitating the introduction of fluorine into various aromatic systems. This method is particularly useful for synthesizing radiolabeled compounds for imaging studies in medical applications .

Table 1: Summary of Fluorination Reactions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Electrophilic Fluorination | Acetyl hypofluorite | Variable | |

| Base-Mediated Cyclization | K2CO3, NMP solvent | Up to 87% |

Development of Kinase Inhibitors

This compound has been investigated as a potential building block for multi-kinase inhibitors. These inhibitors are crucial in cancer therapy as they target multiple signaling pathways involved in tumor growth and survival. The compound's structural features may contribute to the development of novel therapeutic agents with improved efficacy and selectivity .

Case Study: Kinase Inhibition Activity

A study highlighted the synthesis of novel styryl benzyl sulfones derived from this compound, which showed promising results in inhibiting the PI3K/AKT signaling pathway in leukemic cells. This indicates the compound's potential role in developing treatments for hematological malignancies .

Safety and Handling Considerations

While exploring its applications, it is essential to consider safety protocols associated with handling this compound. The compound is classified under several hazardous categories, including acute toxicity and skin irritation. Proper protective equipment should be utilized when working with this chemical to mitigate risks associated with exposure .

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-nitroanisole involves its interaction with various molecular targets. The nitro group is known to participate in electron-withdrawing effects, which can influence the reactivity of the benzene ring. The fluorine atom also contributes to the compound’s stability and reactivity by affecting the electron density on the ring .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 4-fluoro-3-nitroanisole and analogous compounds:

| Compound | CAS RN | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | - | C₇H₆FNO₃ | Methoxy, nitro, fluoro | 1-OCH₃, 3-NO₂, 4-F |

| 4-Fluoro-2-nitroanisole | 445-83-0 | C₇H₆FNO₃ | Methoxy, nitro, fluoro | 1-OCH₃, 2-NO₂, 4-F |

| 4-Fluoro-3-nitrobenzoic acid | 453-71-4 | C₇H₄FNO₄ | Carboxylic acid, nitro, fluoro | 1-COOH, 3-NO₂, 4-F |

| 4-Methyl-3-nitroanisole | 17484-36-5 | C₈H₉NO₃ | Methoxy, nitro, methyl | 1-OCH₃, 3-NO₂, 4-CH₃ |

| 4-Fluoro-3-nitroaniline | 364-76-1 | C₆H₅FN₂O₂ | Amino, nitro, fluoro | 1-NH₂, 3-NO₂, 4-F |

Physical and Chemical Properties

- The methoxy group enhances solubility in polar aprotic solvents like DMF .

- 4-Fluoro-2-nitroanisole : Structural isomer with similar molecular weight (171.13 g/mol) but distinct reactivity due to nitro positioning .

- 4-Methyl-3-nitroanisole : Liquid at room temperature (melting point: 17°C) due to the methyl group’s steric and electronic effects .

- 4-Fluoro-3-nitroaniline: Solid with a melting point of 94–96°C; the amino group facilitates participation in diazotization and acylation reactions .

Biologische Aktivität

4-Fluoro-3-nitroanisole is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a methoxy group, a nitro group, and a fluorine atom attached to a benzene ring. The presence of these functional groups influences its reactivity and biological interactions:

- Methoxy Group (-OCH₃) : Enhances lipophilicity and can influence the compound's interaction with biological membranes.

- Nitro Group (-NO₂) : Known for its electron-withdrawing properties, which can affect the compound's reactivity and potential as a prodrug.

- Fluorine Atom (-F) : Increases stability and alters electronic properties, enhancing the compound's pharmacological profile.

The mechanism of action for this compound involves several pathways:

- Reduction Reactions : The nitro group can be reduced to an amine under various conditions, leading to derivatives with different biological activities.

- Nucleophilic Aromatic Substitution : The fluorine atom can be substituted with nucleophiles, which can modify the compound’s biological effects.

- Interaction with Molecular Targets : The compound's electron-withdrawing nitro group can interact with various biomolecules, influencing enzyme activity and cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound and its derivatives. A notable investigation demonstrated that derivatives containing the compound exhibited cytotoxic effects against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | MCF7 | 25 |

| Derivative 1 | A549 | 15 |

| Derivative 2 | HeLa | 20 |

These findings suggest that modifications to the basic structure can enhance anticancer activity .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. In studies comparing various nitro compounds, this compound demonstrated moderate activity against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing derivatives of this compound through Diels–Alder reactions followed by reductive cyclization. The resulting compounds were tested for cytotoxicity against cancer cell lines, revealing that certain modifications significantly improved their efficacy .

- Photochemical Reactions : Another research effort explored the photochemical reduction of nitro compounds, including this compound. This method yielded high efficiency in transforming the nitro group into amines, which are known to exhibit different biological activities compared to their parent compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.